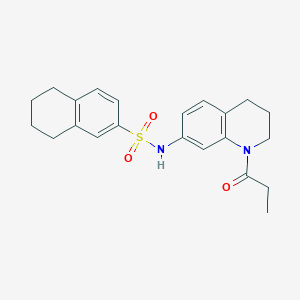
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONAMIDE: is a complex organic compound characterized by its unique structure, which includes a tetrahydroquinoline moiety and a tetrahydronaphthalene sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONAMIDE typically involves the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Propanoyl Group: The tetrahydroquinoline intermediate is then acylated using propanoyl chloride in the presence of a base such as pyridine.
Formation of the Tetrahydronaphthalene Sulfonamide: The final step involves the sulfonation of the tetrahydronaphthalene ring, followed by coupling with the acylated tetrahydroquinoline intermediate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline and tetrahydronaphthalene moieties.
Reduction: Reduction reactions can be performed on the carbonyl group of the propanoyl moiety.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include quinoline derivatives and naphthalene sulfonic acids.
Reduction: Reduced forms of the propanoyl group, such as alcohols.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Materials Science:
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new therapeutic agents.
Biological Probes: It can be used in the design of probes for studying biological processes.
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Polymer Science:
作用机制
The mechanism of action of N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONAMIDE is not fully understood, but it is believed to interact with specific molecular targets through its sulfonamide and tetrahydroquinoline moieties. These interactions may involve binding to enzymes or receptors, thereby modulating their activity.
相似化合物的比较
- N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)NAPHTHALENE-2-CARBOXAMIDE
- N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-4-PROPOXYBENZENE-1-SULFONAMIDE
Uniqueness: N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONAMIDE is unique due to the combination of its tetrahydroquinoline and tetrahydronaphthalene sulfonamide moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C22H26N2O3S |
|---|---|
分子量 |
398.5 g/mol |
IUPAC 名称 |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
InChI |
InChI=1S/C22H26N2O3S/c1-2-22(25)24-13-5-8-17-9-11-19(15-21(17)24)23-28(26,27)20-12-10-16-6-3-4-7-18(16)14-20/h9-12,14-15,23H,2-8,13H2,1H3 |
InChI 键 |
BFZQSTVMZPAQMO-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-fluorophenyl)-3-methyl-N-(naphthalen-1-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11260100.png)


![3-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B11260117.png)
![N-(2,6-dimethylphenyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11260125.png)
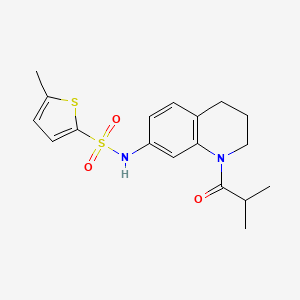
![N-Benzyl-6-[4-(ethanesulfonyl)piperazin-1-YL]pyridazin-3-amine](/img/structure/B11260130.png)
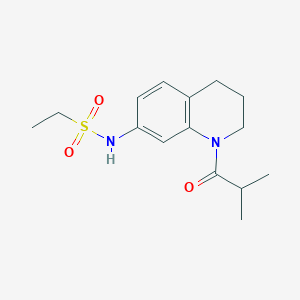
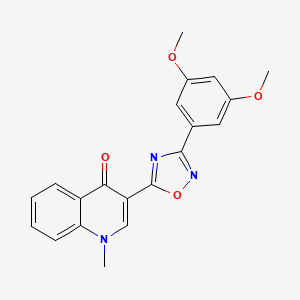
![5-methyl-3-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B11260156.png)
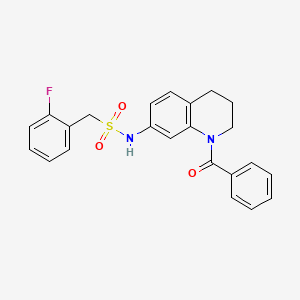
![3-(4-chlorophenyl)-1-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11260160.png)
![2,4-dichloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11260165.png)
![N-(4-Acetylphenyl)-2-[[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]thio]acetamide](/img/structure/B11260166.png)
